L-Isoleucyl-L-alanyl-L-valyl-L-glutamic acid
Description
Properties
CAS No. |
920979-08-4 |
|---|---|
Molecular Formula |
C19H34N4O7 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H34N4O7/c1-6-10(4)14(20)17(27)21-11(5)16(26)23-15(9(2)3)18(28)22-12(19(29)30)7-8-13(24)25/h9-12,14-15H,6-8,20H2,1-5H3,(H,21,27)(H,22,28)(H,23,26)(H,24,25)(H,29,30)/t10-,11-,12-,14-,15-/m0/s1 |
InChI Key |
WLJWJOQWLPAHIE-YLXLXVFQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most widely used method for synthesizing peptides, including L-Isoleucyl-L-alanyl-L-valyl-L-glutamic acid. This method involves several key steps:
Resin Attachment : The process begins with the attachment of the first amino acid to a solid resin. The amino group of the amino acid is protected to prevent unwanted reactions during synthesis.
Deprotection : After the first amino acid is attached, the protecting group is removed using a reagent such as trifluoroacetic acid (TFA), exposing the amino group for subsequent coupling.
Coupling Reaction : The next protected amino acid is activated (typically using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC)) and then coupled to the growing peptide chain on the resin.
Repetition : The deprotection and coupling steps are repeated for each subsequent amino acid until the desired peptide sequence is achieved.
Cleavage : Once synthesis is complete, the peptide is cleaved from the resin, typically using TFA or a TFA-based cleavage cocktail.
Purification : The crude peptide product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels (>95%) necessary for biological studies.
Automated Peptide Synthesizers
In industrial settings, automated peptide synthesizers are employed to streamline SPPS. These machines enhance reproducibility and efficiency, allowing for large-scale production of peptides with precise control over synthesis conditions.
Reaction Conditions
The reaction conditions during SPPS can significantly affect the yield and purity of the synthesized peptide. Key factors include:
Temperature Control : Maintaining optimal temperatures during coupling reactions ensures higher yields.
Reagent Concentration : The concentration of activating agents and amino acids must be carefully controlled to prevent side reactions.
Reaction Time : Each coupling reaction typically lasts from 1 to 2 hours, depending on the reactivity of the amino acids involved.
Characterization of Peptides
After synthesis, it is crucial to characterize the synthesized this compound to confirm its structure and purity:
Mass Spectrometry (MS) : Used for determining molecular weight and confirming the identity of the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the structural conformation of the peptide in solution.
High-Performance Liquid Chromatography (HPLC) : Used for assessing purity; typically, a reverse-phase HPLC setup with C18 columns is employed.
Data Table: Summary of Preparation Methods
| Step | Description |
|---|---|
| Resin Attachment | First amino acid attached to resin; protecting groups used |
| Deprotection | Removal of protecting groups using TFA |
| Coupling Reaction | Activation and addition of next amino acid |
| Repetition | Repeat deprotection and coupling until sequence completion |
| Cleavage | Peptide removed from resin using TFA |
| Purification | HPLC used to purify crude peptide |
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-alanyl-L-valyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid residues in the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: DTT, TCEP.
Substitution: Site-directed mutagenesis kits, chemical modification reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Scientific Research Applications
L-Isoleucyl-L-alanyl-L-valyl-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-alanyl-L-valyl-L-glutamic acid depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The tetrapeptide can be compared to structurally related peptides, dipeptides, and amino acid derivatives. Below is a detailed analysis:
Table 1: Key Properties of L-Isoleucyl-L-alanyl-L-valyl-L-glutamic Acid and Analogues
| Compound Name | Molecular Weight (g/mol) | Solubility (Water) | LogP* | Biological Activity/Application | CAS Number |
|---|---|---|---|---|---|
| This compound | ~490.5† | Moderate‡ | ~0.2† | Hypothesized: Antioxidant, chelator | Not available |
| L-Alanyl-L-leucine | 202.2 | High | -1.5 | Protein synthesis, metabolic studies | 3303-34-2 |
| Glycyl-L-glutamine monohydrate | 231.2 | High | -3.8 | Cell culture supplement | 13115-71-4 |
| L-Glutamic acid | 147.1 | High | -3.1 | Neurotransmitter, flavor enhancer | 56-86-0 |
| L-Valine | 117.1 | High | -1.2 | Muscle metabolism, energy production | 72-18-4 |
*LogP values sourced from experimental or computational models. †Estimated based on constituent amino acids . ‡Predicted from glutamic acid’s hydrophilicity counteracting isoleucine/valine hydrophobicity.
Key Findings :
Structural Complexity vs. Simpler Analogues: The tetrapeptide’s molecular weight (~490.5 g/mol) far exceeds that of dipeptides like L-alanyl-L-leucine (202.2 g/mol) or single amino acids, impacting membrane permeability and bioavailability . Its LogP (~0.2) suggests moderate lipophilicity, contrasting sharply with highly polar dipeptides like glycyl-L-glutamine (LogP -3.8) .
Functional Divergence :
- Unlike L-glutamic acid , which directly participates in neurotransmission, the tetrapeptide’s glutamic acid residue may act as a metal-binding site or pH modulator in larger peptide chains .
- Branched-chain residues (isoleucine, valine) may confer stability against proteolytic degradation compared to linear peptides .
Research Gaps: No direct studies on the tetrapeptide’s antioxidant or chelating activity exist, though similar peptides (e.g., glutathione derivatives) are known to regulate oxidative stress . Isotope-labeled analogues (e.g., L-isoleucine-[13C6]) are available for metabolic tracing, but labeled forms of the full tetrapeptide are unreported .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
